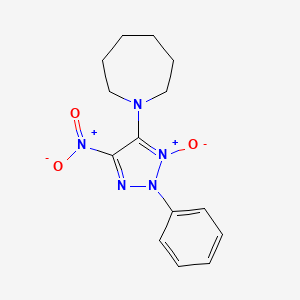![molecular formula C20H22N4O2 B4190601 N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B4190601.png)
N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine
Vue d'ensemble
Description
N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine, also known as DMPEA-TAZAM, is a chemical compound that belongs to the class of triazine derivatives. It has been widely studied for its potential applications in various scientific research areas due to its unique chemical properties.
Mécanisme D'action
The exact mechanism of action of N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. It has also been shown to reduce the levels of prostaglandin E2 (PGE2), which is a potent inflammatory mediator. In addition, N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been shown to reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have good stability under a range of conditions. However, there are also some limitations to its use. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine. One area of interest is the development of new drugs based on its chemical structure. It has been shown to have potential as an anti-inflammatory and analgesic agent, as well as an anti-cancer agent, and further research in these areas could lead to the development of new treatments for a range of diseases. Another area of interest is the elucidation of its mechanism of action, which could provide insight into the development of new drugs with similar properties. Finally, further research is needed to fully understand the advantages and limitations of N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine for use in lab experiments, and to develop new methods for working with this compound.
Applications De Recherche Scientifique
N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-6-4-5-7-17(14)18-13-22-24-20(23-18)21-11-10-15-8-9-16(25-2)12-19(15)26-3/h4-9,12-13H,10-11H2,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGPWHSLAQRWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)NCCC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4190544.png)


![5-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-hydroxybenzoic acid](/img/structure/B4190560.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4190562.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190569.png)


![2-phenoxy-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4190597.png)
![N-(2-{1-methyl-5-[(phenoxyacetyl)amino]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B4190604.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4190610.png)
![N-[2-(diethylamino)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B4190614.png)
